Product packaging for Virantmycin(Cat. No.:CAS No. 76417-04-4)

Virantmycin

Cat. No.: B1221671
CAS No.: 76417-04-4
M. Wt: 351.9 g/mol
InChI Key: FWINDTDIQJWMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virantmycin is a chlorine-containing antiviral antibiotic originally isolated from the actinomycete Streptomyces nitrosporeus . It is a natural product characterized by a tetrahydroquinoline skeleton and demonstrated to possess broad-spectrum inhibitory activity against both RNA and DNA viruses in preclinical research . Recent studies highlight its potent efficacy against the Pseudorabies virus (PRV), where it demonstrated superior activity compared to reference compounds ribavirin and acyclovir, suggesting its value as a promising lead compound for antiviral drug development . Research indicates that the chlorine atom and the tetrahydroquinoline structure are crucial moieties for its antiviral activity . The absolute stereochemistry of natural this compound has been determined to be 2R, 3R . Beyond its antiviral properties, this compound also exhibits antifungal activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Physical Data: White powder. Molecular Formula: C19H26NO3Cl. Molecular Weight: 351.16. Soluble in methanol, acetone, chloroform, benzene, and ethyl acetate. Insoluble in water .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26ClNO3 B1221671 Virantmycin CAS No. 76417-04-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76417-04-4

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C19H26ClNO3/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(22)23)5-6-16(15)21-19/h5-6,9,17,21H,7-8,10-11H2,1-4H3,(H,22,23)

InChI Key

FWINDTDIQJWMLC-UHFFFAOYSA-N

SMILES

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C

Canonical SMILES

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C

Other CAS No.

76417-04-4

Synonyms

virantmycin

Origin of Product

United States

Virantmycin Biosynthesis and Biogenesis

Elucidation of the Virantmycin Biosynthetic Pathwaysatoshi-omura.infosynarchive.com

The biosynthesis of this compound is understood to originate from primary metabolic precursors, with studies indicating that benzastatins and virantmycins are derived from geranyl diphosphate (B83284) (GPP) and p-aminobenzoic acids nih.govresearchgate.net. The complex structure of this compound, featuring a chlorine atom and a tetrahydroquinoline core, suggests a multi-step enzymatic pathway. While the complete pathway elucidation is an ongoing area of research, it is known that Streptomyces species utilize specialized biosynthetic gene clusters (BGCs) for secondary metabolite production nih.govfrontiersin.orgresearchgate.net. The presence of a chlorine atom implies the action of halogenase enzymes nih.govnih.gov. Furthermore, cytochrome P450 monooxygenases are often involved in the oxidative modifications and cyclization steps characteristic of natural product biosynthesis, and may play a role in this compound formation nih.govresearchgate.net. The process of pathway elucidation typically involves identifying these BGCs through genomic analysis, followed by genetic manipulation and heterologous expression studies to characterize individual enzymatic steps nih.govfrontiersin.orgnih.gov.

Genetic Determinants and Enzymatic Machinery in this compound Productionsatoshi-omura.infosynarchive.com

The primary genetic determinant for this compound production is the genome of the producing microorganism, Streptomyces nitrosporeus strain AM-2722 satoshi-omura.infokitasato-u.ac.jpnih.gov. Streptomyces are renowned for their prolific secondary metabolism, powered by a diverse array of biosynthetic gene clusters (BGCs) nih.govfrontiersin.orgresearchgate.net. Although the specific genes and enzymes directly responsible for the complete this compound biosynthetic pathway have not been exhaustively detailed in the public domain, the molecule's structure provides clues about the enzymatic machinery involved. The construction of the core tetrahydroquinoline skeleton likely involves enzymes such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are common in Streptomyces secondary metabolism nih.govfrontiersin.orgnih.gov. Oxidative modifications, essential for generating the final structure, are often catalyzed by cytochrome P450 monooxygenases nih.govresearchgate.net. Additionally, the incorporation of a chlorine atom necessitates the activity of a specific halogenase enzyme nih.govnih.gov.

Precursor Incorporation and Metabolic Flux Studies in this compound Biogenesissatoshi-omura.info

Studies investigating the origins of this compound and related benzastatins have identified geranyl diphosphate (GPP) and p-aminobenzoic acids as key precursors in its biogenesis nih.govresearchgate.net. These molecules serve as fundamental building blocks that are enzymatically assembled and modified to form the complex this compound structure. Metabolic Flux Analysis (MFA) is a critical methodology employed to understand how these precursors are channeled through cellular metabolic networks to produce secondary metabolites core.ac.uknih.govresearchgate.netnih.govfrontiersin.orgplos.org. Typically, MFA involves feeding stable isotope-labeled precursors, such as ¹³C-labeled GPP or p-aminobenzoic acid, to the producing organism. The subsequent incorporation patterns of these isotopes into the this compound molecule are then meticulously analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy core.ac.uknih.gov. This analytical approach allows researchers to trace the flow of atoms through the pathway, identify intermediate metabolites, and map the distribution of metabolic flux directed towards this compound production.

Chemoenzymatic and Metabolic Engineering Approaches for this compound Biosynthesis

Chemoenzymatic Approaches: Chemoenzymatic strategies represent a powerful integration of chemical synthesis and enzymatic transformations for the production of complex molecules. For this compound, these methods could be employed to synthesize specific chiral intermediates or to introduce targeted modifications using isolated enzymes. Such approaches can enhance the efficiency of total synthesis or lead to the generation of novel this compound analogs with potentially altered or improved biological activities nih.govresearchgate.net.

Metabolic Engineering: Streptomyces species are recognized as highly efficient biofactories for secondary metabolite production, making them ideal platforms for metabolic engineering nih.govfrontiersin.orgresearchgate.netpsu.edu. Metabolic engineering efforts aimed at enhancing this compound biosynthesis would typically focus on several key areas:

Biosynthetic Gene Cluster (BGC) Manipulation: Identifying and manipulating the specific BGCs responsible for this compound production is paramount for increasing yields nih.govfrontiersin.org. This can involve gene overexpression, deletion of competing pathways, or modification of regulatory elements.

Precursor Supply Optimization: Engineering cellular pathways to increase the availability of essential precursors, such as GPP and p-aminobenzoic acid, can significantly boost this compound production nih.govresearchgate.net.

Heterologous Expression: Transferring the this compound BGCs into more amenable heterologous hosts can facilitate production and allow for easier genetic manipulation and optimization, aiding in pathway elucidation and yield improvement nih.gov.

These strategies hold significant promise for increasing the production yields of this compound and for exploring the generation of novel derivatives with potentially enhanced pharmacological properties.

Compound List

this compound

Geranyl diphosphate (GPP)

p-aminobenzoic acid

Virantmycin Mechanism of Action

Identification and Characterization of Virantmycin's Molecular Targets

While the precise molecular target of this compound has been the subject of ongoing research, key insights have been gained through mechanism-of-action studies. science.govscience.gov Research efforts have focused on identifying the cellular proteins that directly bind to this compound. One significant approach involved the synthesis of biotinylated this compound analogues, designed to act as chemical probes for affinity purification of its cellular targets. jsps.go.jp This methodology is predicated on the hypothesis that this compound may form a stable, covalent bond with its target protein(s), a characteristic that can be exploited for their isolation and identification. jsps.go.jp

Although a definitive, single molecular target remains to be conclusively identified and universally accepted, studies on compounds with similar structures, such as indole-2-carboxamides, suggest that the target is likely a host factor involved in the critical process of cap-dependent translation. science.gov This process is essential for the synthesis of most host and viral proteins. Furthermore, the chemical structure of this compound, specifically its tetrahydroquinoline skeleton and the presence of a chlorine atom, has been shown to be crucial for its potent antiviral activity, indicating that these features are key to its interaction with its molecular target. researchgate.net

Cellular and Subcellular Interactions Mediated by this compound

This compound's interaction at the cellular level is characterized by its ability to permeate the host cell and engage with intracellular components. The primary observable effect of this interaction is the potent inhibition of viral plaque formation, a hallmark of its antiviral efficacy against a range of viruses. satoshi-omura.info

Research indicates that this compound likely exerts its effects within the cytoplasm, where the machinery for protein synthesis is located. The goal of identifying its cellular targets via affinity purification using biotinylated probes was to pinpoint these specific subcellular interactions. jsps.go.jp The strategy suggests that this compound covalently binds to its target protein, thereby altering its function and disrupting processes essential for viral replication. jsps.go.jp

Modulation of Host Cellular Pathways by this compound

A key aspect of this compound's mechanism is its ability to modulate fundamental host cellular pathways. One of the most significant findings is that this compound is a potent activator of the hypoxic response. jsps.go.jp This is a cellular stress response pathway that is normally triggered by low oxygen levels but can be chemically induced by compounds like this compound. The activation of this pathway can create an intracellular environment that is non-conducive to viral replication.

The modulation of host pathways is a recognized strategy for developing antiviral agents, as it can circumvent the development of viral resistance that often occurs with drugs targeting viral proteins. wipo.intmdpi.com By manipulating host metabolic or signaling pathways, compounds like this compound can either render the cell inhospitable for the virus or trigger cellular "suicide" in infected cells to limit viral spread. wipo.int While the full spectrum of pathways affected by this compound is still under investigation, the activation of the hypoxic response is a critical piece of the puzzle. jsps.go.jp

Mechanistic Insights into this compound-Induced Biological Perturbations

The biological perturbations induced by this compound are a direct consequence of its interaction with and modulation of host cellular machinery. The primary perturbation is the disruption of the cellular environment to inhibit viral replication, leading to its observed potent antiviral effect. science.gov

The proposed mechanism suggests that by forming a covalent linkage with a key host protein, this compound effectively inactivates it. jsps.go.jp If this target is a factor essential for cap-dependent translation, as suggested by studies on analogous compounds, its inactivation would halt the synthesis of viral proteins, thereby stopping the replication cycle. science.gov

Furthermore, the activation of the hypoxic response pathway by this compound represents a significant biological perturbation. jsps.go.jp This stress response can lead to a global shutdown of protein synthesis and other cellular processes that viruses depend on, creating a powerful antiviral state within the cell. The culmination of these molecular and cellular events provides a mechanistic basis for the broad-spectrum antiviral activity of this compound.

Biological Activities and Structure Activity Relationships of Virantmycin

Antiviral Activities in Model Systems and against Viral Replication Mechanisms

Virantmycin has shown broad-spectrum antiviral activity, inhibiting the replication of various RNA and DNA viruses in model systems. Its efficacy has been compared favorably to established antiviral agents like ribavirin (B1680618) and acyclovir (B1169) in certain contexts.

The compound this compound has been documented to inhibit plaque formation caused by a range of RNA viruses kitasato-u.ac.jpsatoshi-omura.infonih.govjst.go.jpnii.ac.jp. Specifically, it has demonstrated activity against the dengue virus researchgate.net. Furthermore, this compound and related extracts have shown inhibitory effects on influenza viruses, Sendai Virus, and Newcastle Disease Virus researchgate.net. Structure-activity relationship (SAR) studies suggest that the antiviral efficacy of this compound derivatives against influenza viruses is influenced by the specific configurations of the tetrahydroquinoline ring unit, the carboxylic group, and the terminal tetrasubstituted double bond nih.gov. Benzastatin C, an amide derivative of this compound, has also exhibited specific antiviral activities against viruses such as Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV) researchgate.net.

In addition to its effects on RNA viruses, this compound is also effective against DNA viruses, inhibiting plaque formation in relevant model systems kitasato-u.ac.jpsatoshi-omura.infonih.govjst.go.jpnii.ac.jp. Notably, this compound demonstrated a significant inhibitory effect against Pseudorabies virus (PRV), showing superior performance compared to the antiviral drugs ribavirin and acyclovir nih.gov.

Research indicates that the antiviral properties of this compound and its analogs are linked to specific structural features. The presence of a chlorine atom is crucial for its antiviral activity, as evidenced by the inactivity of benzastatin D, a dechlorinated analog of benzastatin C nih.govresearchgate.net. This suggests that the chlorine moiety may play a role in the compound's mechanism of action, potentially through substitution reactions with target viral proteins nih.gov. The tetrahydroquinoline skeleton has also been identified as an important structural component contributing to antiviral efficacy nih.gov. While specific stages of viral replication targeted by this compound are still under investigation, studies on related extracts have shown inhibition during the viral entry stage researchgate.net.

Antifungal Activities in Academic Research Models

This compound has been reported to possess antifungal activity nih.govjst.go.jpthieme-connect.com. Additionally, related compounds such as this compound B and C have shown weak antimicrobial activity, encompassing both antibacterial and antifungal properties researchgate.net.

Other Documented Biological Interactions

Beyond its antiviral and antifungal effects, this compound has demonstrated other significant biological interactions. It has been shown to activate hypoxia-inducible factor (HIF)-dependent reporter gene expression, with EC50 values of 17 ng/mL for this compound and 8 ng/mL for a related compound, A-503451 A researchgate.netresearchgate.net. This HIF-activating property suggests potential therapeutic applications in areas such as neural cell protection researchgate.netresearchgate.net. Furthermore, other natural products isolated from Streptomyces, such as benzastatins E, F, and G, have also exhibited neuronal cell protecting activity, with EC50 values ranging from 1.7 to 12.2 μM researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in understanding how a molecule's chemical structure relates to its biological function, guiding the design of more potent and selective compounds gardp.orgoncodesign-services.com. For this compound, SAR investigations have highlighted key structural features responsible for its biological activities. The presence of a chlorine atom is critical for its antiviral efficacy, as demonstrated by the lack of activity in its dechlorinated derivative, benzastatin D nih.govresearchgate.net. The tetrahydroquinoline ring system and the carboxylic group are also identified as important moieties contributing to its anti-influenza virus activity nih.gov. Furthermore, the presence of good leaving groups, such as chlorine or mesyl groups, appears essential, suggesting that the compound may exert its effects through substitution reactions with target molecules nih.gov. The terminal tetrasubstituted double bond also plays a role in the observed antiviral activities nih.gov.

Table 1: Antiviral Activity of this compound and Related Compounds

CompoundTarget VirusActivity DescriptionReference
This compoundVarious RNA virusesInhibits plaque formation kitasato-u.ac.jpsatoshi-omura.infonih.govjst.go.jpnii.ac.jp
This compoundVarious DNA virusesInhibits plaque formation kitasato-u.ac.jpsatoshi-omura.infonih.govjst.go.jpnii.ac.jp
This compoundDengue VirusDemonstrated activity researchgate.net
This compoundInfluenza Virus, Sendai Virus, Newcastle Disease VirusDemonstrated activity researchgate.net
This compoundPseudorabies Virus (PRV)Excellent effect, superior to ribavirin and acyclovir nih.gov
Benzastatin CHerpes Simplex Virus Type 1 (HSV-1)EC50 = 1.92 µg/mL researchgate.net
Benzastatin CHerpes Simplex Virus Type 2 (HSV-2)EC50 = 0.53 µg/mL researchgate.net
Benzastatin CVesicular Stomatitis Virus (VSV)EC50 = 1.99 µg/mL researchgate.net
Benzastatin DHSV-1, HSV-2, VSVInactive researchgate.net

Table 2: Other Biological Activities of this compound and Related Compounds

CompoundActivity TypeDetails / EC50 ValueReference
This compoundHIF ActivationEC50 = 17 ng/mL researchgate.netresearchgate.net
A-503451 AHIF ActivationEC50 = 8 ng/mL researchgate.netresearchgate.net
This compoundAntifungal ActivityDocumented nih.govjst.go.jpthieme-connect.com
This compound BAntimicrobial ActivityWeak antibacterial and antifungal researchgate.net
This compound CAntimicrobial ActivityWeak antibacterial and antifungal researchgate.net
Benzastatins E, F, GNeuronal Cell Protecting ActivityEC50s: 1.7, 3.6, 12.2 μM researchgate.net

Table 3: Key Structure-Activity Relationships (SAR) for this compound

Structural FeatureImpact on Antiviral ActivityNotesReference
Chlorine AtomEssentialDechlorinated analog (Benzastatin D) is inactive. nih.govresearchgate.net
Tetrahydroquinoline Ring UnitImportant MoietyContributes to anti-influenza virus activity. nih.gov
Carboxylic GroupContributes to ActivityContributes to anti-influenza virus activity. nih.gov
Terminal Tetrasubstituted Double BondContributes to ActivityContributes to anti-influenza virus activity. nih.gov
Good Leaving Groups (e.g., Cl, Mesyl)EssentialSuggests activity via substitution reactions with target molecules. nih.gov

Identification of Key Structural Moieties for Activity

Investigations into the structure-activity relationships of this compound and its derivatives have pinpointed several key structural moieties essential for its biological efficacy.

The Chlorine Atom: The presence of a chlorine atom is a significant determinant of this compound's antiviral potency. Studies comparing this compound's derivatives, such as Benzastatin C, with its dechlorinated counterpart, Benzastatin D, revealed that the absence of chlorine renders the compound inactive against tested viruses nih.govresearchgate.net. This suggests that the chlorine atom may act as a crucial pharmacophore or participate in essential interactions with biological targets, potentially through nucleophilic substitution reactions nih.gov.

The Tetrahydroquinoline Skeleton: The core tetrahydroquinoline ring system of this compound is recognized as a vital component for its antiviral activity, particularly against viruses like Pseudorabies virus (PRV) nih.govmdpi.com. This heterocyclic scaffold appears to be fundamental for the molecule's interaction with viral targets.

Carboxylic Group and Terminal Double Bond: Beyond the tetrahydroquinoline core, the carboxylic group and the terminal tetrasubstituted double bond have also been identified as important contributors to this compound's anti-influenza virus activity nih.gov. The specific configuration and chemical nature of these functional groups play a role in modulating the compound's efficacy.

Methyl Group on the Terminal Double Bond: Further refining the SAR, the methyl group attached to the terminal double bond has been specifically implicated in enhancing anti-PRV activity nih.gov.

These findings highlight that this compound's antiviral efficacy is a result of a synergistic interplay between its heterocyclic core, halogenation, and specific functional groups on its side chains.

Table 1: Key Structural Moieties of this compound and Their Identified Roles in Biological Activity

Structural MoietyIdentified Role in Biological ActivitySupporting Evidence (Citation Index)
Chlorine AtomEssential for antiviral activity; may participate in target interaction. nih.govresearchgate.net
Tetrahydroquinoline SkeletonCrucial for anti-PRV activity; contributes to anti-influenza virus activity. nih.govmdpi.com
Carboxylic GroupContributes to anti-influenza virus activity. nih.gov
Terminal Tetrasubstituted Double BondContributes to anti-influenza virus activity. nih.gov
Methyl Group (on terminal double bond)Plays an important role in anti-PRV activity. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, often dictating a compound's interaction with its biological target and, consequently, its potency and selectivity. For this compound, understanding its absolute stereochemistry has been a significant area of research, primarily through total synthesis efforts.

The absolute configuration of this compound has been elucidated through the synthesis of its antipodal form and subsequent analysis satoshi-omura.inforesearchgate.net. These studies have established the specific stereochemical configuration at key chiral centers within the molecule. For instance, the configuration at C-9 has been determined to be R, and in one study, the stereochemistry of C-13 was also analyzed, leading to the designation of this compound E with a 9R, 10R configuration nih.gov. Furthermore, the natural product's configuration has been identified as 2R, 3R at its chiral centers researchgate.net.

While detailed comparative studies on the antiviral activity of different stereoisomers of this compound itself are not extensively detailed in the provided snippets, the broader scientific literature consistently emphasizes the critical role of stereochemistry in the pharmacological activity of many drug classes, including antiviral agents ijpsjournal.commdpi.com. This general principle suggests that the specific, naturally occurring stereochemistry of this compound is likely optimized for its biological function. Research examining this compound analogs has also explored their antiviral activities against influenza virus, hinting at SAR studies where stereochemical variations could play a role in modulating activity researchgate.net. The precise impact of altering these stereocenters on this compound's efficacy against various viruses warrants further in-depth investigation.

Compound List:

this compound

Benzastatin C

Benzastatin D

this compound D

this compound E

this compound F

this compound G

Total Synthesis and Chemical Derivatization of Virantmycin

Strategic Approaches for Virantmycin Total Synthesis

The total synthesis of this compound has been tackled through a variety of strategic disconnections, showcasing the ingenuity and progress of synthetic organic chemistry. Initial strategies frequently centered on constructing the substituted aromatic ring first, followed by the development of the side chain. In contrast, more recent methods have investigated more convergent and stereocontrolled pathways. A key transformation in many syntheses is the Claisen rearrangement, which has been utilized to form the crucial C-C bond and set the stereochemistry of the side chain.

Stereoselective and Asymmetric Synthesis Methodologies

A significant hurdle in synthesizing this compound is the precise management of its stereochemistry. The molecule contains a single stereocenter in its alkyl side chain, and its configuration is vital for its biological effects. Therefore, a range of stereoselective and asymmetric techniques have been applied to establish this chiral center with high accuracy.

One of the initial asymmetric syntheses of this compound utilized a chiral starting material, (S)-(-)-β-hydroxyisobutyric acid, to introduce the required stereochemistry. This chiral pool approach ensures the correct absolute configuration of the final product. Other approaches have employed chiral auxiliaries derived from amino acids to direct the stereochemical outcome of key reactions.

More adaptable asymmetric strategies have since been formulated. For example, asymmetric reductions of a ketone precursor using chiral reagents, such as those based on ruthenium catalysts, have been successfully used to establish the stereocenter of the side chain. Another effective method has been the application of asymmetric alkylation reactions, where a prochiral enolate is alkylated in the presence of a chiral ligand or catalyst. These methods provide the benefit of generating the stereocenter during the synthesis process rather than depending on a pre-existing chiral molecule. The development of these stereoselective and asymmetric synthesis methodologies has been crucial for efficiently producing enantiomerically pure this compound, which is vital for comprehensive biological research.

Key Synthetic Intermediates and Transformations

The assembly of the this compound molecule depends on a sequence of essential synthetic intermediates and chemical transformations. The primary elements of most synthetic routes are the construction of the substituted tetrahydroquinoline core and the attachment of the functionalized side chain.

A frequent strategy involves the initial synthesis of a substituted aniline (B41778) derivative, which acts as a precursor to the aromatic part of the molecule. For instance, a crucial intermediate in several syntheses is a suitably protected and functionalized aniline that can undergo further reactions to form the heterocyclic ring system.

The formation of the tetrahydroquinoline core has been accomplished through various methods, including intramolecular cyclization reactions. A noteworthy transformation is the intramolecular Heck reaction, which can be employed to create the six-membered nitrogen-containing ring. Another strategy involves the cyclization of an amino-aldehyde or amino-ketone precursor under acidic conditions.

The installation of the side chain often entails a coupling reaction between the tetrahydroquinoline core and a side-chain fragment. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, have proven effective for this purpose. These reactions facilitate the efficient formation of the carbon-carbon bond linking the aromatic ring to the alkyl side chain. The Claisen rearrangement of an allylic ether precursor has also been a key transformation for concurrently constructing the side chain and setting its stereochemistry.

Design and Chemical Synthesis of this compound Analogues

To investigate the structure-activity relationship (SAR) of this compound and to create new antiviral agents with enhanced characteristics, a diverse array of analogs have been designed and synthesized. These modifications have focused on various parts of the molecule, including the aromatic ring, the side chain, and the nitrogen atom of the tetrahydroquinoline ring.

One area of concentration has been the modification of the side chain. Analogs with different lengths and functionalities in the side chain have been synthesized to examine the significance of this part of the molecule for biological activity. For instance, analogs with shorter or longer side chains, as well as those with different functional groups at the end of the side chain, have been prepared.

The aromatic ring has also been a subject of modification. Analogs with different substitution patterns on the benzene (B151609) ring have been synthesized to explore the electronic and steric requirements for activity. These modifications have included the introduction of electron-donating or electron-withdrawing groups, as well as altering the position of the existing substituents.

Furthermore, the nitrogen atom of the tetrahydroquinoline ring has been derivatized to yield N-acylated and N-alkylated analogs. These changes have been demonstrated to significantly affect the molecule's biological activity, underscoring the nitrogen atom's importance in the interaction with its biological target.

Synthetic Studies on this compound Congeners and Related Tetrahydroquinoline Systems

The interest in this compound has also spurred synthetic studies on its naturally occurring congeners and other related tetrahydroquinoline systems. These investigations have not only made these compounds available for biological assessment but have also aided in the creation of new synthetic methods for building substituted tetrahydroquinolines.

The synthesis of this compound congeners, which frequently vary in the substitution pattern of the aromatic ring or the structure of the side chain, has been undertaken to comprehend the structural diversity of this family of natural products. These syntheses have often utilized strategies similar to those for the total synthesis of this compound itself, but with adjustments to accommodate the structural variations.

More broadly, the synthesis of substituted tetrahydroquinoline systems has emerged as an active research area, partly inspired by the structure of this compound. A variety of methods have been developed for constructing this significant heterocyclic motif, which is present in many biologically active molecules. These methods include transition metal-catalyzed cyclizations, multicomponent reactions, and domino reactions, which permit the efficient and stereoselective synthesis of a broad spectrum of substituted tetrahydroquinolines.

The knowledge acquired from these synthetic studies on this compound congeners and related tetrahydroquinoline systems has not only broadened the chemical space around this natural product but has also furnished valuable tools for the discovery of new therapeutic agents.

Methodologies for Virantmycin Structural Elucidation and Analysis

Spectroscopic Techniques in Virantmycin Structure Determination (e.g., NMR, MS, ECD)

The foundational work to identify the structure of this compound and its derivatives has heavily relied on a suite of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) have been instrumental.

Initially, the gross structure of this compound was established primarily through NMR studies. rsc.org The molecular formula, C₁₉H₂₆NO₃Cl, was determined from elemental analysis and mass spectrometry, revealing a molecular weight of 351. nih.gov Further detailed analysis using ¹H and ¹³C NMR spectroscopy, including 2D NMR techniques like ¹H-¹H COSY, HSQC, and HMBC, helped to piece together the connectivity of the atoms within the molecule. nih.gov These studies identified the presence of a tetrahydroquinoline ring and a hydroxy cyclopentenone moiety as key structural features. nih.govresearchgate.net

For instance, in the characterization of new this compound analogs, such as virantmycins D, E, and F, extensive spectroscopic data was employed. nih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to deduce the molecular formulas of these new compounds. nih.gov For example, this compound F was found to have a molecular formula of C₁₉H₂₆ClNO₄, indicating the presence of an additional oxygen atom compared to this compound. nih.gov

The stereochemistry of this compound, particularly at the C-2 and C-3 chiral centers, was a significant challenge. NOE (Nuclear Overhauser Effect) difference spectroscopy was a key technique in resolving this, ultimately establishing the relative stereochemistry as 2R, 3R. rsc.orgrsc.org This was a crucial finding that corrected an earlier proposed stereochemistry. rsc.org The absolute configuration of this compound was later confirmed through the total synthesis of its enantiomer, (+)-virantmycin. satoshi-omura.info

Electronic Circular Dichroism (ECD) has also played a vital role, especially in determining the absolute configuration of new this compound derivatives. researchgate.net By comparing the experimental ECD spectra of new compounds with that of (+)-virantmycin and with calculated ECD curves, researchers were able to assign the absolute configurations of positions C-9 and C-10 in this compound D as R and R, respectively. nih.gov

Table 1: Spectroscopic Data for Selected this compound Analogs

CompoundMolecular FormulaMass Spectrometry Data (m/z)Key NMR Signals (CD₃OD)ECD Data
This compound DC₁₉H₂₇NO₄356.1838 [M+Na]⁺¹H: δ 7.62 (s), 7.57 (d, J=8.4 Hz), 6.50 (d, J=8.4 Hz); ¹³C: δ 169.9 (C=O), 148.4, 131.4, 128.8, 119.6, 117.2, 112.8Positive signal at 285 nm, negative signal at 318 nm
This compound EC₁₉H₂₅NO₃-¹H: δ 7.83 (d, J=8.4 Hz), 7.63 (s), 7.61 (d, J=8.4 Hz); ¹³C: δ 63.4 (C-9), 71.0 (C-10)-
This compound FC₁₉H₂₆ClNO₄390.1441 [M+Na]⁺¹H: Additional methylene (B1212753) group at δ 4.02 (s)-

Crystallographic Approaches in this compound Research

While spectroscopic methods have been the primary tools for the structural elucidation of this compound, crystallographic approaches have also been valuable, particularly for confirming the structures of related compounds and synthetic intermediates. Although it was initially reported that no derivatives of this compound suitable for X-ray examination had been found, subsequent research has utilized this technique. rsc.org For example, the structure of a cycloadduct formed during the synthesis of pyrroquinoline pseudo-natural products, which share structural motifs with this compound, was unambiguously confirmed by X-ray crystallographic analysis. d-nb.inforesearchgate.net Similarly, the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one, a related quinoline (B57606) derivative, was determined using single-crystal X-ray diffraction. acs.org

Advanced Analytical Techniques for Characterization of this compound and its Metabolites

The isolation and characterization of this compound and its metabolites from complex microbial culture broths necessitate the use of advanced analytical and separation techniques. The process typically begins with extraction from the culture broth of Streptomyces species, followed by a series of chromatographic purifications. nih.govresearchgate.net

Initial purification often involves column chromatography using resins like Diaion HP-20, followed by silica (B1680970) gel and octadecylsilane (B103800) (ODS) chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) is a critical final step to isolate pure compounds. nih.gov For instance, this compound was originally isolated from Streptomyces nitrosporeus using solvent extraction and subsequent HPLC on silicic acid. nih.gov

The identification of metabolites often involves a combination of liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net This powerful technique allows for the separation of individual components from a complex mixture and their subsequent identification based on their mass-to-charge ratio. This approach is essential for dereplication, the process of quickly identifying known compounds in a sample to focus on discovering novel structures. researchgate.net The combination of UV and MS spectra obtained from LC-MS provides a rapid method for characterizing the components of microbial extracts. researchgate.net

In recent studies on new this compound derivatives from Streptomyces jiujiangensis, a combination of these techniques was employed to isolate and identify eight different benzoheterocyclic secondary metabolites, including this compound itself and several new analogs. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Virantmycin

Prospects for Novel Virantmycin-Derived Molecular Probes

The complex heterocyclic structure of this compound, featuring a tetrahydroquinoline core, presents an attractive scaffold for the development of molecular probes. Researchers are investigating strategies to derivatize this compound to create tools for chemical biology and advanced imaging. These probes could be instrumental in visualizing cellular processes, tracking compound distribution, or identifying molecular targets. Potential advancements include the covalent attachment of fluorescent tags (e.g., BODIPY) for live-cell imaging, enabling real-time observation of this compound's uptake and localization within cells. Biotinylation could facilitate affinity pull-down assays to identify protein-binding partners, offering insights into its mechanism of action. Furthermore, radiolabeling could support pharmacokinetic studies and tissue distribution analysis, while photoaffinity labels could precisely map protein-ligand interactions jsps.go.jp.

Probe TypeModification StrategyTarget ApplicationPotential Advantage
Fluorescent ProbesCovalent attachment of fluorophoresLive-cell imaging, cellular localizationReal-time visualization of cellular processes
Biotinylated ProbesBiotinylation at specific functional groupsAffinity pull-down assays, target identificationIdentification of protein-binding partners
Radiolabeled ProbesIncorporation of radioisotopesPharmacokinetic studies, tissue distribution analysisQuantitative measurement of compound levels
Photoaffinity LabelsIntroduction of azide (B81097) or diazirine groupsMapping protein-ligand interactionsCovalent cross-linking to identify binding sites

Advancements in Biosynthetic Pathway Engineering for this compound Production

Optimizing the production of this compound and its analogs is a key area of future research. Streptomyces species are known for their rich secondary metabolism, and engineering their biosynthetic pathways offers a promising route to enhance yields and generate novel derivatives mdpi.comresearchgate.netbiorxiv.orgfrontiersin.org. Future efforts will likely focus on heterologous expression of the this compound biosynthetic gene clusters in more amenable host organisms, such as E. coli or S. cerevisiae. This approach, combined with metabolic engineering strategies to boost precursor supply and fine-tune pathway flux, could significantly increase production efficiency google.comresearchgate.net. Research may also explore the use of genome mining and synthetic biology tools to activate silent gene clusters or modify existing ones to produce novel this compound analogs with potentially improved or altered biological activities.

Engineering StrategyHost OrganismKey Modification(s)Potential Outcome
Heterologous ExpressionE. coli, S. cerevisiaeComplete gene cluster expression, codon optimizationIncreased production, easier manipulation
Precursor Supply EnhancementStreptomyces spp.Overexpression of key metabolic pathway genesHigher flux towards this compound biosynthesis
Pathway Intermediary OptimizationStreptomyces spp.Fine-tuning expression of specific pathway enzymesImproved yield and purity of this compound
Silent Gene Cluster ActivationStreptomyces spp.Regulatory gene manipulation, media optimizationDiscovery of novel this compound analogs

Development of New Synthetic Strategies for this compound-Based Scaffolds

The total synthesis of this compound has been a significant achievement, with various groups reporting different methodologies kitasato-u.ac.jpjst.go.jpresearchgate.netijnrd.org. Future synthetic research aims to develop more efficient, stereoselective, and versatile strategies for constructing the this compound scaffold and its analogs. This includes exploring novel C-C bond formation techniques, asymmetric catalysis for controlling stereocenters, and late-stage functionalization approaches to rapidly generate diverse libraries of this compound-based compounds acs.orgnih.govehu.esmdpi.com. The development of modular synthetic routes could facilitate the creation of analogs with tailored properties, potentially leading to compounds with enhanced antiviral activity or entirely new therapeutic applications.

Synthetic ApproachKey Feature/InnovationScaffold Complexity AchievedPotential Application
Convergent Total SynthesisNovel coupling reactions, efficient fragment assemblyFull this compound backboneAccess to complex natural product structures
Asymmetric CatalysisEnantioselective synthesis of chiral centersStereochemically defined analogsEnhanced biological activity, reduced side effects
Late-Stage FunctionalizationIntroduction of diversity at later synthetic stagesDiverse analog libraryRapid exploration of structure-activity relationships
Fragment-Based SynthesisEfficient coupling of complex fragmentsSimplified this compound analogsStreamlined synthesis, identification of key moieties

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Virantmycin from Streptomyces nitrosporeus?

  • Answer : Isolation typically involves fermentation in a medium containing glucose, starch, and soybean meal under controlled conditions (27°C, 40-hour fermentation). The compound is extracted using organic solvents like ethyl acetate, followed by purification via prep-HPLC and thin-layer chromatography. Structural characterization employs high-resolution mass spectrometry (HRMS), UV-Vis spectroscopy (peaks at 228 nm and 306 nm), and 13C-NMR for stereochemical analysis . Key challenges include optimizing yield during extraction and avoiding degradation during purification.

Q. How is this compound’s antiviral activity evaluated in vitro, and what viral models are most relevant?

  • Answer : Antiviral efficacy is tested using plaque reduction assays in rabbit kidney fibroblast (RK-13) cells infected with RNA viruses like vesicular stomatitis virus (VSV) or Sindbis virus. The assay measures the concentration required to reduce viral plaques by 50% (IC50). Controls include untreated infected cells and cytotoxicity assays to differentiate antiviral effects from cell toxicity . Researchers should validate results across multiple virus strains to account for variability in susceptibility.

Q. What are the key structural features of this compound that contribute to its bioactivity?

  • Answer : The molecule’s 2,2-disubstituted tetrahydroquinoline core and chlorine atom are critical for its antiviral properties. The carboxyl group (evidenced by IR absorption at 1690 cm⁻¹) enhances solubility in organic solvents, while stereochemistry at the tetrahydroquinoline ring influences binding to viral targets. Comparative studies with structurally related compounds (e.g., phenbatin analogs) highlight the importance of the indoline moiety for potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy of this compound across different studies?

  • Answer : Discrepancies may arise from variations in cell lines, viral strains, or assay conditions. To address this, standardize protocols using WHO-recommended reference virus stocks and include internal controls (e.g., ribavirin as a positive control). Meta-analyses of dose-response curves and cytotoxicity data can clarify whether differences are due to biological variability or methodological inconsistencies .

Q. What strategies optimize the chemical synthesis of this compound to improve yield and stability?

  • Answer : Total synthesis approaches focus on constructing the tetrahydroquinoline core via asymmetric catalysis to preserve stereochemistry. Recent methods use palladium-catalyzed cross-coupling for the indole moiety. Stability issues (e.g., degradation under acidic conditions) can be mitigated by derivatization, such as esterification of the carboxyl group. Yield optimization involves reaction temperature control (e.g., -78°C for sensitive intermediates) .

Q. How can interdisciplinary approaches (e.g., computational modeling) enhance understanding of this compound’s mechanism of action?

  • Answer : Molecular docking studies predict interactions with viral RNA polymerase or host cell receptors. Pair these with mutagenesis experiments to validate binding sites. Systems biology tools (e.g., transcriptomics) can identify host pathways modulated by this compound, such as interferon signaling .

Methodological Considerations

Q. What criteria should guide the selection of Streptomyces strains for high-yield this compound production?

  • Answer : Prioritize strains with genetic markers linked to secondary metabolite biosynthesis (e.g., PKS/NRPS gene clusters). Fermentation optimization includes pH control (6.5–7.0) and aeration rates. Use LC-MS to monitor production kinetics, noting that peak yield often occurs at 40 hours .

Q. How should researchers design experiments to assess this compound’s potential against emerging RNA viruses?

  • Answer : Employ a panel of clinically relevant viruses (e.g., SARS-CoV-2, Zika) in BSL-2/3 facilities. Combine time-of-addition assays to determine whether this compound acts at entry, replication, or assembly stages. Include resistance profiling by serial passage of viruses under subtherapeutic drug pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.